N-Isopropyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-phenylacetamide
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Overview
Description
N-Isopropyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-phenylacetamide is a complex organic compound with the molecular formula C27H28N4O3S and a molecular weight of 488.613 g/mol . This compound is part of a class of chemicals known for their diverse applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of N-Isopropyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-phenylacetamide involves multiple steps. The key starting materials include 4-methoxyphenyl, phenoxymethyl, and 1,2,4-triazole derivatives. The synthetic route typically involves the following steps:
Formation of the triazole ring: This is achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the sulfanyl group: This step involves the reaction of the triazole intermediate with thiol-containing compounds under controlled conditions.
Attachment of the isopropyl and phenylacetamide groups: These groups are introduced through nucleophilic substitution reactions, often using isopropyl halides and phenylacetamide derivatives.
Chemical Reactions Analysis
N-Isopropyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper salts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Isopropyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-Isopropyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to changes in their function. The overall effect of the compound depends on the specific biological context and the targets involved.
Comparison with Similar Compounds
N-Isopropyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-phenylacetamide can be compared with other similar compounds, such as:
- N-Isopropyl-2-{[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N-phenylacetamide
- N-Isopropyl-2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-phenylacetamide
- N-Isopropyl-2-{[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-phenylacetamide
These compounds share similar structural features but differ in the substitution patterns on the triazole and phenyl rings, leading to variations in their chemical and biological properties
Properties
CAS No. |
539808-65-6 |
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Molecular Formula |
C27H28N4O3S |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
2-[[4-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C27H28N4O3S/c1-20(2)30(21-10-6-4-7-11-21)26(32)19-35-27-29-28-25(18-34-24-12-8-5-9-13-24)31(27)22-14-16-23(33-3)17-15-22/h4-17,20H,18-19H2,1-3H3 |
InChI Key |
SUCYVIBLSXRJRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)COC4=CC=CC=C4 |
Origin of Product |
United States |
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